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molecular formula C7H7NO2S B1208008 (4-Nitrophenyl)methanethiol CAS No. 26798-33-4

(4-Nitrophenyl)methanethiol

Cat. No. B1208008
M. Wt: 169.2 g/mol
InChI Key: ACFHLWCEZHYYKX-UHFFFAOYSA-N
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Patent
US05708161

Procedure details

Concentrated sulfuric acid--water (1:1 v/v; 17 cm3) was added to a stirred suspension of 4-nitrobenzyl thioacetate (8.0 g, 37.9 mmol) in methanol (150 cm3) and the reactants were heated, under reflux, for 3 h. The cooled products were poured into water (1.0 dm3) and the resulting mixture was extracted with diethyl ether (2×400 cm3). The combined organic extracts were washed with water (2×200 cm3), dried (MgSO4) and evaporated under reduced pressure to give 4-nitrobenzyl mercaptan 17a as a pale yellow solid (6.31 g, 98%).
Quantity
17 mL
Type
reactant
Reaction Step One
Name
4-nitrobenzyl thioacetate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1](=O)(=O)(O)O.O.C(O[CH2:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1)(=S)C.O>CO>[N+:18]([C:15]1[CH:16]=[CH:17][C:12]([CH2:11][SH:1])=[CH:13][CH:14]=1)([O-:20])=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
17 mL
Type
reactant
Smiles
S(O)(O)(=O)=O.O
Name
4-nitrobenzyl thioacetate
Quantity
8 g
Type
reactant
Smiles
C(C)(=S)OCC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reactants were heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux, for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with diethyl ether (2×400 cm3)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (2×200 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CS)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.31 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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